molecular formula C6H4ClNO3 B1312943 3-Pyridinecarboxylic acid, 6-chloro-, 1-oxide CAS No. 90327-03-0

3-Pyridinecarboxylic acid, 6-chloro-, 1-oxide

Cat. No.: B1312943
CAS No.: 90327-03-0
M. Wt: 173.55 g/mol
InChI Key: IOBHGRBPVCQMNI-UHFFFAOYSA-N
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Description

3-Pyridinecarboxylic acid, 6-chloro-, 1-oxide is a derivative of pyridinecarboxylic acid It is characterized by the presence of a chlorine atom at the 6th position and an oxide group at the 1st position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinecarboxylic acid, 6-chloro-, 1-oxide typically involves the chlorination of 3-pyridinecarboxylic acid followed by oxidation. One common method includes the use of thionyl chloride for chlorination, followed by oxidation using hydrogen peroxide or a similar oxidizing agent .

Industrial Production Methods

Industrial production of this compound often employs large-scale chlorination and oxidation processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-Pyridinecarboxylic acid, 6-chloro-, 1-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Pyridinecarboxylic acid, 6-chloro-, 1-oxide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Pyridinecarboxylic acid, 6-chloro-, 1-oxide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of oxidative stress and inflammatory pathways .

Comparison with Similar Compounds

Similar Compounds

    3-Pyridinecarboxylic acid: Lacks the chlorine and oxide groups, resulting in different chemical properties.

    6-Chloronicotinic acid: Similar structure but lacks the oxide group.

    6-Hydroxy-3-pyridinecarboxylic acid: Contains a hydroxyl group instead of a chlorine atom.

Uniqueness

3-Pyridinecarboxylic acid, 6-chloro-, 1-oxide is unique due to the combination of the chlorine and oxide groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Biological Activity

3-Pyridinecarboxylic acid, 6-chloro-, 1-oxide (CAS No. 90327-03-0) is a pyridine derivative notable for its unique structural features, including a chlorine atom at the 6th position and an oxide group at the 1st position of the pyridine ring. These modifications enhance its chemical reactivity and biological activity, making it a compound of interest in various fields, particularly in medicinal chemistry and biochemistry.

  • Molecular Formula : C6H5ClN2O2
  • Molecular Weight : 173.55 g/mol

The compound's synthesis typically involves chlorination followed by oxidation of 3-pyridinecarboxylic acid, employing reagents such as thionyl chloride and hydrogen peroxide.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It is believed to inhibit specific enzymes or receptors, leading to modulation of oxidative stress and inflammatory pathways. This interaction may result in significant therapeutic effects, including anti-inflammatory and antimicrobial activities.

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance, derivatives of pyridine compounds have been shown to exhibit strong antibacterial activity against Gram-positive bacteria. In particular, compounds structurally related to 3-Pyridinecarboxylic acid have demonstrated bacteriostatic effects comparable to established antibiotics like linezolid .

Table 1: Antimicrobial Activity Comparison

CompoundTarget BacteriaMIC (μg/ml)Notes
This compoundS. pneumoniaeTBDPotential for biofilm inhibition
LinezolidS. pneumoniaeTBDStandard antibiotic
Compound 21dE. faecalisTBDSignificant concentration-dependent inhibition

Anti-biofilm Activity

Biofilms are known to complicate antimicrobial therapy; thus, the anti-biofilm properties of this compound are particularly noteworthy. Studies have indicated that certain derivatives can significantly inhibit biofilm formation at low concentrations, suggesting their potential use in treating biofilm-associated infections .

Table 2: Biofilm Inhibition Data

CompoundMBIC (μg/ml)Efficacy Description
Compound 21d0.5Strong biofilm inhibition on S. pneumoniae
Other DerivativesVariableBroad-spectrum anti-biofilm activity

Case Studies

  • Study on Antibacterial Properties : A recent investigation into the antibacterial properties of pyridine derivatives showed that compounds similar to 3-Pyridinecarboxylic acid exhibited significant activity against five strains of Gram-positive bacteria, with some compounds demonstrating longer-lasting effects compared to traditional antibiotics .
  • Inhibition of Biofilm Formation : Another study focused on the biofilm inhibitory concentrations (MBICs) for various pyridine derivatives revealed that compound 21d effectively reduced biofilm formation in a dose-dependent manner, highlighting its potential as a therapeutic agent against biofilm-associated infections .

Properties

IUPAC Name

6-chloro-1-oxidopyridin-1-ium-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClNO3/c7-5-2-1-4(6(9)10)3-8(5)11/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOBHGRBPVCQMNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=[N+](C=C1C(=O)O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90466454
Record name 3-Pyridinecarboxylic acid, 6-chloro-, 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90466454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90327-03-0
Record name 3-Pyridinecarboxylic acid, 6-chloro-, 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90466454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

m-Chloroperbenzoic acid (7.46 g, 26.0 mmol) was added to a suspension of 6-chloronicotinic acid (3.14 g, 20.0 mmol) in chloroform (30 mL) at room temperature. The mixture was stirred for 24 h at 45° C. followed by cooling to 0° C. The resulting white precipitate was filtered off, washed with chloroform (10 mL), and air-dried to give 3.22 g, (93% yield) of the title compound: 1H NMR (DMSO-d6, 400 MHz) δ 8.72 (s, 1H), 7.97 (d, J=8.0 Hz, 1H), 7.78 (d, J=8.0 Hz, 1H); MS (EI) m/z 174 and 176 (M++1).
Quantity
7.46 g
Type
reactant
Reaction Step One
Quantity
3.14 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
93%

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